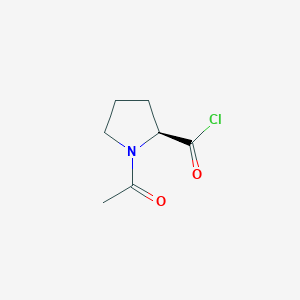
1-Acetyl-L-prolyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-L-prolyl chloride is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of an acetyl group and a chloride group attached to the L-proline molecule. It is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-L-prolyl chloride can be synthesized through the reaction of L-proline with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the desired compound along with hydrogen chloride as a byproduct.
Industrial Production Methods: On an industrial scale, the preparation of acyl chlorides, including this compound, often involves the use of reagents like phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). These reagents facilitate the substitution of the hydroxyl group in carboxylic acids with a chlorine atom, producing the acyl chloride .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-L-prolyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, resulting in the formation of amides or esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-acetyl-L-proline and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
1-Acetyl-L-proline: Formed from hydrolysis.
Scientific Research Applications
1-Acetyl-L-prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including peptides and pharmaceuticals.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-acetyl-L-prolyl chloride involves its reactivity as an acylating agent. The compound can transfer its acetyl group to nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion and the formation of the final product .
Comparison with Similar Compounds
L-Proline: The parent amino acid from which 1-acetyl-L-prolyl chloride is derived.
L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with similar structural features.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline commonly found in collagen.
Uniqueness: this compound is unique due to its acetyl and chloride functional groups, which confer distinct reactivity and applications compared to other proline derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and industrial processes.
Properties
CAS No. |
72983-26-7 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
UZTDMSIYCKAWHZ-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)Cl |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


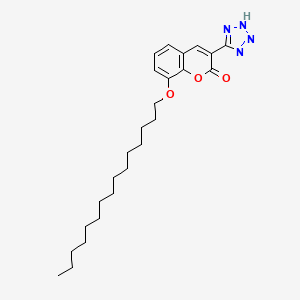

![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
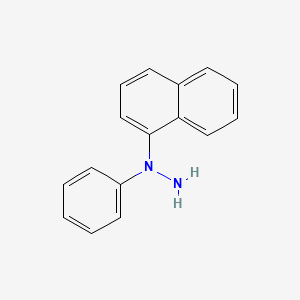

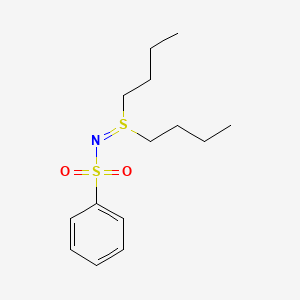
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
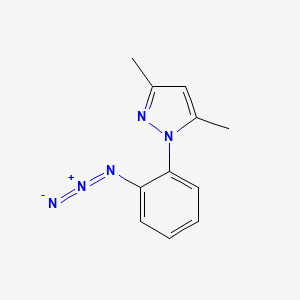
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
